molecular formula C11H15NO3 B8298162 (1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid CAS No. 488846-81-7

(1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Cat. No. B8298162
CAS RN: 488846-81-7
M. Wt: 209.24 g/mol
InChI Key: ZKOYVVTUAUXQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

488846-81-7

Product Name

(1-Butyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(1-butyl-2-oxopyridin-4-yl)acetic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-5-12-6-4-9(7-10(12)13)8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15)

InChI Key

ZKOYVVTUAUXQTF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=CC1=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridinone ix (1.7 g, 10.3 mmol) in 20 mL anhydrous THF is added dropwise to a solution of LDA (2 M, 5.7 mL, 6.05 mmol) in 40 mL anhydrous THF at −78° C. The solution is allowed to stir for 45 minutes followed by the addition of solid CO2 (10 g). After 0.5 h the mixture is poured onto H2O and acidified with 1 N HCl. The solution is concentrated under reduced pressure and extracted with ethyl acetate and CH2Cl2. The combined organics are dried over MgSO4, filtered and concentrated to give a solid which is purified by flash chromatography (9/1:CH2Cl2/MeOH) to provide x as a white solid (1.4 g, 66%). (MS: M+H: 210.0).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.